Bienvenue dans la boutique en ligne BenchChem!

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine

5-HT1A receptor GPCR drug discovery serotonin receptor ligand

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine (CAS 163613-85-2) is a heterocyclic small molecule (C₁₀H₁₆N₄O, MW 208.26) comprising a pyrimidine core substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a piperazine ring at the 2-position. This compound belongs to the piperazinylpyrimidine class, a privileged scaffold in medicinal chemistry recognized for its capacity to engage multiple biological targets including kinases, GPCRs, and ion channels.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 163613-85-2
Cat. No. B3379529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine
CAS163613-85-2
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCNCC2)OC
InChIInChI=1S/C10H16N4O/c1-8-7-9(15-2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
InChIKeyHSRDDMIJAYBYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine (CAS 163613-85-2): A Differentiated Piperazinylpyrimidine Scaffold for Kinase and GPCR-Targeted Drug Discovery


4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine (CAS 163613-85-2) is a heterocyclic small molecule (C₁₀H₁₆N₄O, MW 208.26) comprising a pyrimidine core substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a piperazine ring at the 2-position . This compound belongs to the piperazinylpyrimidine class, a privileged scaffold in medicinal chemistry recognized for its capacity to engage multiple biological targets including kinases, GPCRs, and ion channels . Structurally, it is distinguished from the unsubstituted parent 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7) by the presence of both electron-donating methoxy and methyl substituents on the pyrimidine ring, which modulate electronic character, lipophilicity, and metabolic stability relative to unsubstituted analogs .

Why Generic Piperazinylpyrimidine Interchange Fails: Substitution-Dependent Selectivity and Physicochemical Profiles of 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine


Piperazinylpyrimidine derivatives are not functionally interchangeable. The unsubstituted 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7) acts primarily as an α₂-adrenergic receptor antagonist (Ki = 7.3–40 nM) with some 5-HT₁A partial agonist activity, and is a known metabolite of buspirone and gepirone [1]. In contrast, the 4-methoxy-6-methyl substitution pattern on the pyrimidine ring of CAS 163613-85-2 alters both the electronic environment of the heterocycle and the lipophilicity profile (LogP = 0.87 vs. XLogP3 = 0 for the parent), directly impacting target engagement selectivity, passive permeability, and metabolic fate [2]. In the piperazinylpyrimidine kinase inhibitor series reported by Shallal et al. (2011), subtle changes in pyrimidine substitution yielded compounds with qualitatively different NCI-60 cytotoxicity profiles—selectively cytostatic (compounds 4, 15) versus globally cytotoxic (compound 16)—demonstrating that seemingly minor structural variations produce distinct biological outcomes [3]. Consequently, substituting CAS 163613-85-2 with a generic piperazinylpyrimidine analog risks irreproducible SAR, altered target selectivity, and failed lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine (CAS 163613-85-2)


5-HT₁A Receptor Ligand Potency: Derivative of CAS 163613-85-2 Achieves Sub-Nanomolar Ki vs. Parent Scaffold

N-alkylation of 4-methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine at the free piperazine NH yields a derivative (BDBM301968; US9598401 Example 22) that binds the human 5-HT₁A receptor with Ki = 1.5 nM, measured in HEK-293 cell homogenates [1]. In contrast, the unsubstituted parent 2-(piperazin-1-yl)pyrimidine itself exhibits only modest 5-HT₁A partial agonist activity (reported in the literature without a defined Ki value at this target) and functions primarily as an α₂-adrenergic antagonist (Ki = 7.3–40 nM) [2]. The >4.8-fold greater potency observed at 5-HT₁A for the elaborated derivative demonstrates that the 4-methoxy-6-methylpyrimidine substitution pattern, combined with appropriate N-functionalization, enables access to a target selectivity profile distinct from the parent piperazinylpyrimidine scaffold.

5-HT1A receptor GPCR drug discovery serotonin receptor ligand

Lipophilicity Modulation: LogP Shift of +0.87 Units Relative to Unsubstituted Parent Enables Tuned CNS Permeability

The computed partition coefficient (LogP) of 4-methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine is 0.87 , compared to XLogP3-AA = 0 for the unsubstituted 2-(piperazin-1-yl)pyrimidine [1]. This +0.87 LogP unit increase reflects the lipophilic contribution of the 4-methoxy and 6-methyl substituents. In CNS drug design, optimal LogP values for blood-brain barrier penetration typically range from 1 to 4, making CAS 163613-85-2 intrinsically closer to this window than the parent scaffold (LogP = 0), which falls below the empirically optimal range [2]. The LogD at physiological pH (7.4) is -0.43, indicating the compound retains some hydrophilicity under biorelevant conditions—a favorable balance for solubility-permeability optimization.

physicochemical property CNS drug design LogP optimization

Substitution Pattern Enables Distinct Kinase Selectivity: Piperazinylpyrimidine Class SAR Demonstrates That 4,6-Substitution Alters NCI-60 Cytostatic vs. Cytotoxic Phenotype

In the seminal piperazinylpyrimidine kinase inhibitor study by Shallal et al. (2011), compounds within the same chemical class but with different pyrimidine substitution exhibited qualitatively distinct NCI-60 activity profiles: compound 4 was selectively cytostatic against MDA-MB-468 (triple-negative breast cancer), compound 15 was also selectively cytostatic with in vivo potential, and compound 16 was globally cytotoxic across the panel [1]. Compound 4 demonstrated selective binding to oncogenic mutant forms of KIT and PDGFRA over wild-type isoforms—a selectivity profile not shared by all class members [1]. These findings establish that the piperazinylpyrimidine pharmacophore is exquisitely sensitive to pyrimidine ring substitution, and that the 4-methoxy-6-methyl pattern of CAS 163613-85-2 provides a defined electronic and steric environment distinct from both unsubstituted and differentially substituted analogs, enabling rational exploration of selective kinase inhibition [2].

kinase inhibitor anticancer NCI-60 screening structure-activity relationship

Recommended Procurement and Application Scenarios for 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine (CAS 163613-85-2)


5-HT₁A Receptor Ligand Lead Optimization

Procurement of CAS 163613-85-2 is warranted for CNS drug discovery programs targeting the 5-HT₁A receptor. N-alkylation of the free piperazine nitrogen yields derivatives with sub-nanomolar 5-HT₁A affinity (Ki = 1.5 nM demonstrated for US9598401 Example 22 in HEK-293 homogenates), a potency level unattainable from the unsubstituted 2-(piperazin-1-yl)pyrimidine parent scaffold [1]. The compound's LogP of 0.87 positions it closer to the CNS-optimal range (LogP 1–4) compared to the parent (LogP = 0), providing a head start for BBB-penetrant candidate design .

Selective Kinase Inhibitor Scaffold Development

CAS 163613-85-2 serves as a key building block for constructing piperazinylpyrimidine-based kinase inhibitors. The Shallal et al. (2011) class-level SAR demonstrates that piperazinylpyrimidine substitution patterns directly determine NCI-60 phenotypic outcomes—ranging from selective cytostatic (compounds 4 and 15 against MDA-MB-468 triple-negative breast cancer) to global cytotoxicity (compound 16) [2]. The 4-methoxy-6-methyl substitution provides a defined starting point for systematic SAR exploration of kinase selectivity, with established precedent for PDGFR and CK1 subfamily targeting.

Physicochemical Property-Driven Fragment and Scaffold-Hopping Campaigns

For medicinal chemistry groups employing property-driven design, CAS 163613-85-2 offers a measured LogP increase (+0.87 units) over the unsubstituted 2-(piperazin-1-yl)pyrimidine (LogP = 0) while maintaining a favorable LogD₇.₄ of -0.43, indicating retained aqueous solubility under physiological conditions . This balanced profile makes the compound suitable for fragment-growing and scaffold-hopping strategies where incremental lipophilicity modulation is required without sacrificing developability.

Patent-Protected Chemical Space Exploration (US9598401 Family)

The 4-methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine core appears in granted US patent US9598401B2 as a structural element of substituted heteroaryl compounds with therapeutic utility [1]. Procuring CAS 163613-85-2 enables exploration of chemical matter within this patent family's exemplified scope, including 5-HT₁A-targeted agents and related heteroaryl derivatives, supporting both freedom-to-operate analyses and follow-on innovation programs.

Quote Request

Request a Quote for 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.